molecular formula C18H17N3O4 B2658987 1,3-dimethyl-5-(p-tolyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 854137-39-6

1,3-dimethyl-5-(p-tolyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B2658987
M. Wt: 339.351
InChI Key: AVGOOVXJYOSRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-5-(p-tolyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-5-(p-tolyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-5-(p-tolyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient Synthesis Techniques

One-Step Synthesis Methodology

Research has demonstrated the development of efficient synthesis methods for furo[2,3-d]pyrimidine derivatives, which could potentially be applied to the synthesis of the compound . For example, a one-step synthesis process utilizing cerium(IV) ammonium nitrate (CAN) for the formation of 5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-diones from 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione and alkenes or terminal alkynes has been reported, showcasing moderate to good yields (Kobayashi et al., 2000).

Biological Interactions

Interaction with Proteins

Certain synthesized compounds resembling the structure of interest have shown the ability to bind with proteins such as β-lactoglobulin. This demonstrates the potential for these compounds to interact with biological molecules, which could be leveraged in drug delivery systems or as part of biochemical studies to understand protein-ligand interactions (Sepay et al., 2016).

Molecular Design and Drug Development

Structural and Functional Analyses

Research on similar pyrimidine derivatives has included detailed structural characterization and investigations into tautomerism. These studies lay the groundwork for understanding the chemical behavior of such compounds, which is essential in designing molecules with desired biological activities. The comprehensive characterization ensures the accurate prediction of compound stability, reactivity, and potential as a pharmaceutical lead (Sharma et al., 2017).

Advanced Material Synthesis

Novel Catalyst Development

In the realm of material science, research on related compounds has led to the development of novel catalysts for synthesizing heterocyclic compounds. For instance, nickel(II) chromite nanoparticles have been used as an efficient catalyst for synthesizing derivatives via a domino Knoevenagel condensation–Michael addition, followed by intramolecular cyclization. This showcases the potential for such compounds to be used in catalyzing reactions that produce materials with specific functional properties (Saeedi et al., 2020).

properties

IUPAC Name

11,13-dimethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-9-4-6-10(7-5-9)12-13-11(8-25-17(13)23)19-15-14(12)16(22)21(3)18(24)20(15)2/h4-7,12,19H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGOOVXJYOSRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(COC3=O)NC4=C2C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BET bromodomain inhibitor 3

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